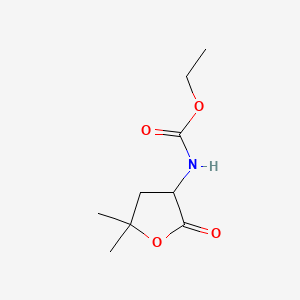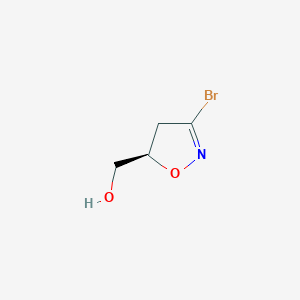
4,4-dibromo-3-phenylisoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dibromo-3-phenylisoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dibromo-3-phenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propyn-1-ol with bromine in the presence of a base, leading to the formation of the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dibromo-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield 4,4-dimethoxy-3-phenylisoxazol-5(4H)-one.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-dibromo-3-phenylisoxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylisoxazol-5(4H)-one: Lacks the bromine atoms, which might affect its reactivity and applications.
4,4-Dichloro-3-phenylisoxazol-5(4H)-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
Uniqueness
The presence of bromine atoms in 4,4-dibromo-3-phenylisoxazol-5(4H)-one can significantly influence its chemical reactivity and potential applications. Bromine atoms can act as leaving groups in substitution reactions, making the compound a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
61656-38-0 |
|---|---|
Formule moléculaire |
C9H5Br2NO2 |
Poids moléculaire |
318.95 g/mol |
Nom IUPAC |
4,4-dibromo-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H5Br2NO2/c10-9(11)7(12-14-8(9)13)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
IILXAWSHWIMCCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=O)C2(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)

![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)




